

A Comprehensive Spectroscopic Guide to (R)-(-)-3-Bromo-2-methyl-1-propanol

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Compound of Interest

Compound Name: (R)-(-)-3-Bromo-2-methyl-1-propanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **(R)-(-)-3-bromo-2-methyl-1-propanol**, a chiral building block of significant interest in organic synthesis and drug development. Due to the limited availability of experimentally verified public data, this guide presents a combination of predicted spectroscopic data and typical values derived from structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this important chemical entity.

Introduction

(R)-(-)-3-Bromo-2-methyl-1-propanol (CAS No: 93381-28-3) is a chiral primary alcohol containing a bromine atom. Its stereochemistry and bifunctional nature make it a versatile precursor in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and stereochemical integrity. This guide covers the key spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the anticipated spectroscopic data for **(R)-(-)-3-bromo-2-methyl-1-propanol**. These values are based on established principles of spectroscopy and

analysis of similar chemical structures.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ^1H and ^{13}C .

^1H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~3.55	dd	1H	J = 10.0, 4.5	H-1a
~3.45	dd	1H	J = 10.0, 6.5	H-1b
~3.35	d	2H	J = 6.0	H-3
~2.0 - 2.2	m	1H	-	H-2
~1.7 (broad)	s	1H	-	-OH
~1.05	d	3H	J = 7.0	-CH ₃

^{13}C NMR (Carbon-13) Data (Predicted)

Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~68	CH_2	C-1
~40	CH	C-2
~38	CH_2	C-3
~16	CH_3	-CH ₃

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data (Typical for Primary Alcohols and Bromoalkanes)

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol
2960 - 2850	Strong	C-H Stretch	Alkane
1470 - 1430	Medium	C-H Bend	Alkane
1050 - 1000	Strong	C-O Stretch	Primary Alcohol
650 - 550	Strong	C-Br Stretch	Alkyl Bromide

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Mass Spectrometry Data (Predicted Fragmentation)

m/z Ratio	Possible Fragment	Notes
152/154	[M] ⁺	Molecular ion peak, showing the characteristic isotopic pattern of bromine (¹⁹ Br and ⁸¹ Br in ~1:1 ratio).
121/123	[M - CH ₂ OH] ⁺	Loss of the hydroxymethyl radical.
73	[M - Br] ⁺	Loss of a bromine radical.
55	[C ₄ H ₇] ⁺	Loss of H ₂ O and Br.
43	[C ₃ H ₇] ⁺	Isopropyl cation, a common fragment.
31	[CH ₂ OH] ⁺	Base peak, characteristic of primary alcohols.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above for a liquid sample like **(R)-(-)-3-bromo-2-methyl-1-propanol**.

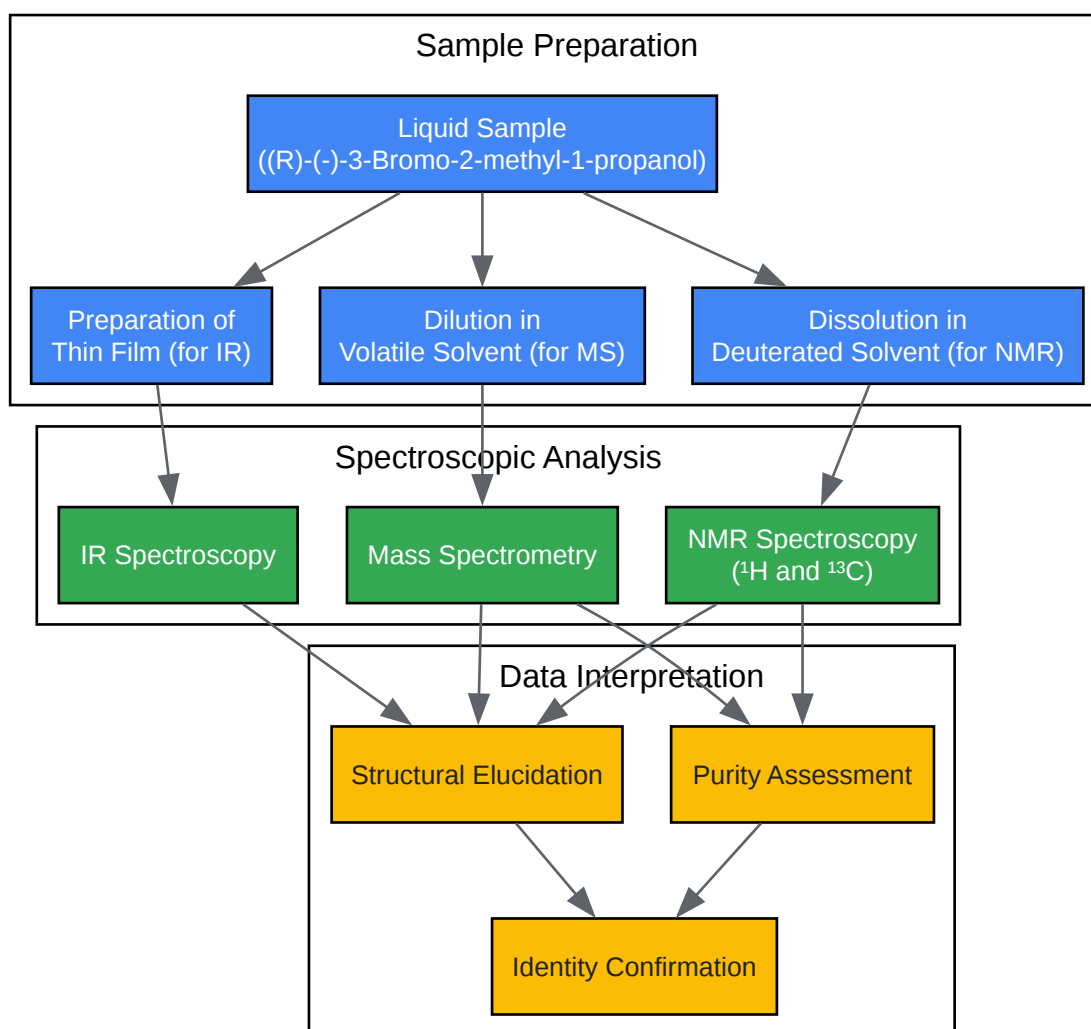
- Sample Preparation:
 - For ^1H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - For ^{13}C NMR, a more concentrated sample of 20-50 mg in 0.7 mL of CDCl_3 is recommended.
 - Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters:
 - Use a 400 MHz or higher field NMR spectrometer.
 - For ^1H NMR: Acquire data with a standard pulse sequence. Typical spectral width is -2 to 12 ppm.
 - For ^{13}C NMR: Acquire data with proton decoupling. Typical spectral width is 0 to 220 ppm.
 - The number of scans should be adjusted to obtain an adequate signal-to-noise ratio (e.g., 16 scans for ^1H , 1024 or more for ^{13}C).
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum.

- Sample Preparation:
 - For a neat liquid sample, place a drop of **(R)-(-)-3-bromo-2-methyl-1-propanol** onto a clean, dry salt plate (e.g., NaCl or KBr).
 - Place a second salt plate on top to create a thin liquid film.
- Instrument Parameters:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the clean, empty sample holder.
 - Place the prepared sample in the spectrometer's sample compartment.
- Data Acquisition:
 - Scan the sample over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
- Sample Preparation and Introduction:
 - The sample can be introduced directly via a liquid injection port or, for a more detailed analysis of purity, through a gas chromatograph (GC-MS).
 - For GC-MS, dilute the sample in a volatile solvent like dichloromethane or methanol.
- Instrument Parameters:
 - Ionization Method: Electron Ionization (EI) at 70 eV is a common method for this type of molecule.
 - Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

- Scan Range: Set the mass-to-charge (m/z) scan range to cover the expected molecular ion and fragment masses (e.g., m/z 30-200).
- Data Analysis:
 - Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Compare the obtained spectrum with spectral databases for confirmation.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **(R)-(-)-3-bromo-2-methyl-1-propanol**.



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